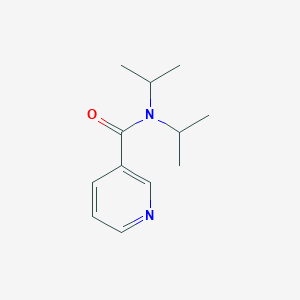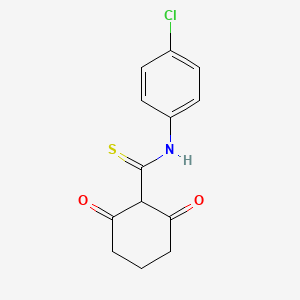
Ontianil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ontianil, also known as N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbothioamide, is an organic compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol . It is characterized by its crystalline structure and is primarily used in various scientific and industrial applications.
Preparation Methods
Ontianil can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with cyclohexane-1,3,5-trione in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods often involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Ontianil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
Ontianil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ontianil involves its interaction with specific molecular targets. In biological systems, this compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects . The compound’s interaction with enzymes and proteins involved in ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Ontianil can be compared with other similar compounds such as:
N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxamide: Similar in structure but differs in the functional group attached to the cyclohexane ring.
N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbonitrile: Contains a nitrile group instead of a carbothioamide group.
N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxylate: Features a carboxylate group instead of a carbothioamide group.
This compound’s uniqueness lies in its carbothioamide functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
35727-72-1 |
|---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18) |
InChI Key |
KBMXZBWIWSRALH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
35727-72-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


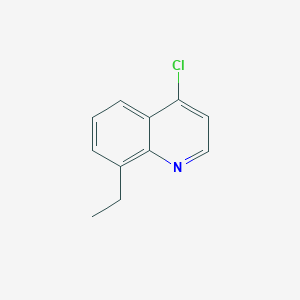
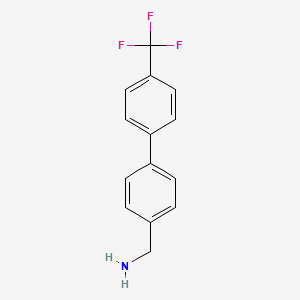
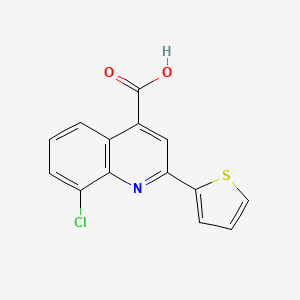
![N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide](/img/structure/B1622123.png)
![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)
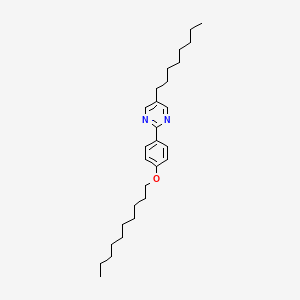
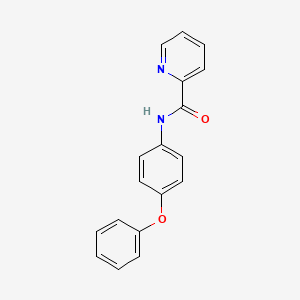
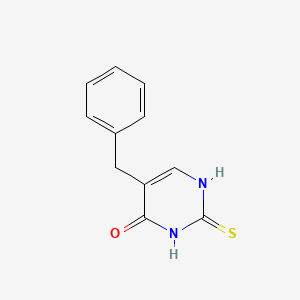
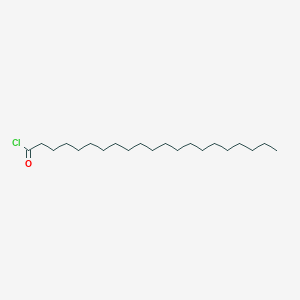
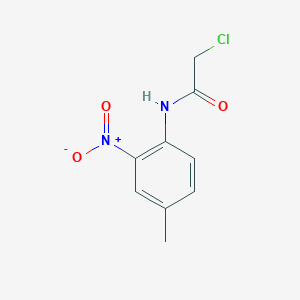
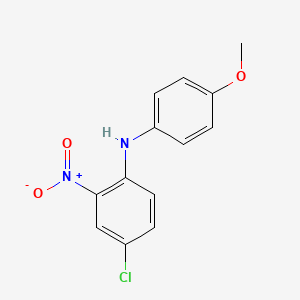
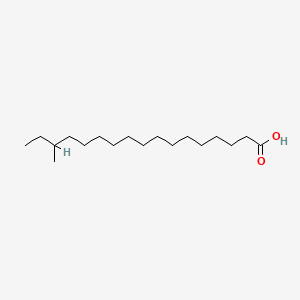
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B1622136.png)
